
Dibromophakellstatine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromophakellstatine is a brominated alkaloid derived from marine sponges, particularly those belonging to the genus Phakellia. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibromophakellstatine typically involves multiple steps, starting from simpler organic molecules. One common approach is the bromination of phakellstatine, a related compound, using bromine or bromine-containing reagents under controlled conditions. The reaction conditions often include solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Dibromophakellstatine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while reduction can produce dibromoalcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in marine chemical ecology and interactions with other marine organisms.
Medicine: Shows promise as an anticancer and antimicrobial agent, with studies focusing on its mechanism of action and efficacy.
Mechanism of Action
The mechanism of action of Dibromophakellstatine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes essential for the survival of cancer cells or microbes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phakellstatine: The parent compound, which lacks the bromine atoms.
Bromophakellstatine: A mono-brominated derivative.
Dibromoaplysin: Another brominated marine alkaloid with similar biological activities.
Uniqueness
Dibromophakellstatine stands out due to its dual bromination, which enhances its biological activity compared to its mono-brominated or non-brominated counterparts. This increased activity makes it a more potent candidate for drug development and other applications.
Properties
CAS No. |
185750-71-4 |
|---|---|
Molecular Formula |
C11H10Br2N4O2 |
Molecular Weight |
390.03 g/mol |
IUPAC Name |
(5S)-7,8-dibromo-2,4,6,12-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-7,9-diene-3,11-dione |
InChI |
InChI=1S/C11H10Br2N4O2/c12-5-4-6-8(18)16-3-1-2-11(16)9(14-10(19)15-11)17(6)7(5)13/h4,9H,1-3H2,(H2,14,15,19)/t9-,11?/m0/s1 |
InChI Key |
QRIRJBWPCUYVPR-FTNKSUMCSA-N |
Isomeric SMILES |
C1CC23[C@@H](NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |
Canonical SMILES |
C1CC23C(NC(=O)N2)N4C(=CC(=C4Br)Br)C(=O)N3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



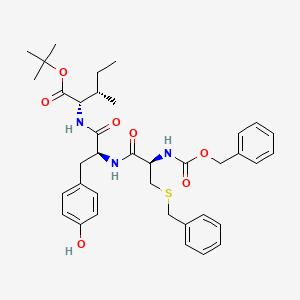
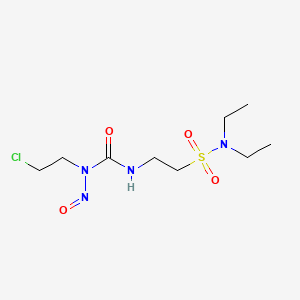
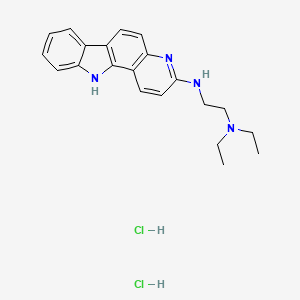
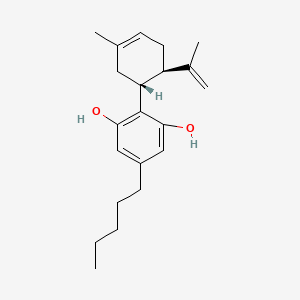
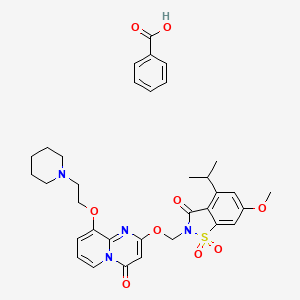
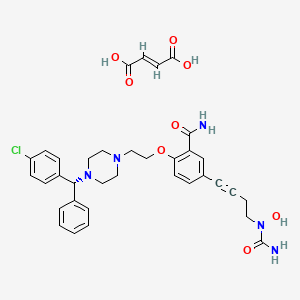
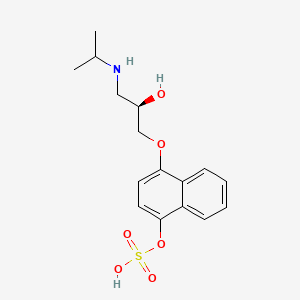
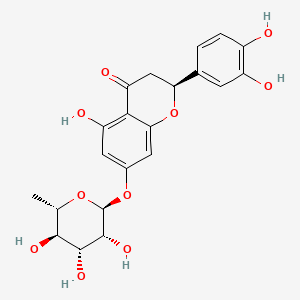
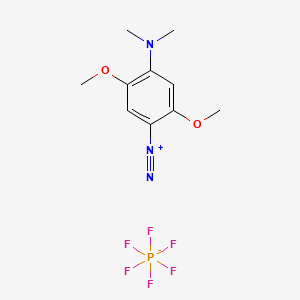
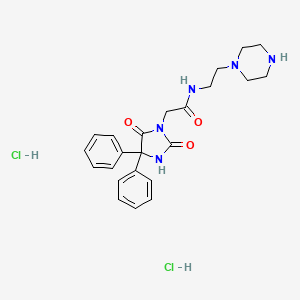
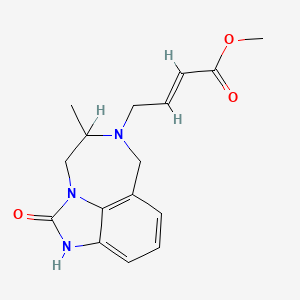

![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
